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Compound of Interest

Compound Name: KERO047

Cat. No.: B8134263

An In-depth Technical Guide on the Mechanism of
Action

This technical guide provides a comprehensive overview of the mechanism of action of KER-
047, an investigational small molecule inhibitor of Activin Receptor-Like Kinase 2 (ALK2), and
its role in the regulation of iron metabolism. The information presented is intended for
researchers, scientists, and drug development professionals interested in novel therapeutic
strategies for iron imbalance disorders.

Introduction: The Central Role of Hepcidin in Iron
Homeostasis

Iron is an essential element for numerous physiological processes, including oxygen transport,
DNA synthesis, and cellular respiration. The maintenance of systemic iron balance is critical, as
both iron deficiency and iron overload can lead to significant pathology. The master regulator of
iron homeostasis is hepcidin, a peptide hormone primarily produced by the liver.[1] Hepcidin
controls plasma iron concentrations by binding to the iron exporter ferroportin on the surface of
enterocytes, macrophages, and hepatocytes, inducing its internalization and degradation. This
action reduces the absorption of dietary iron and inhibits the release of recycled iron from
macrophages and stored iron from hepatocytes.

Dysregulation of hepcidin production is a key factor in various iron metabolism disorders.
Inappropriately high levels of hepcidin lead to iron sequestration within cells, resulting in low
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serum iron and contributing to anemias, such as iron-refractory iron deficiency anemia (IRIDA)
and anemia of inflammation.[2][3]

The TGF-8 Superfamily and ALK2 Signaling in
Hepcidin Regulation

The expression of hepcidin is controlled, in part, by signaling through the Transforming Growth
Factor-beta (TGF-[3) superfamily of receptors, which includes Activin Receptor-Like Kinase 2
(ALK2), also known as ACVRL1.[1][2][4] The signaling cascade is initiated by the binding of
bone morphogenetic proteins (BMPSs) to a receptor complex composed of a type | and a type Il
serine/threonine kinase receptor. This binding event leads to the phosphorylation and activation
of the type | receptor, which in turn phosphorylates downstream signaling molecules called
SMADs.[5] These activated SMADs then translocate to the nucleus to regulate the transcription
of target genes, including the gene encoding hepcidin.

Dysregulation of this pathway, particularly overactivation of ALK2 signaling, results in
inappropriately high levels of hepcidin, leading to insufficient iron for red blood cell production in
the bone marrow and subsequent anemia.
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TGF-B/ALK2 Signaling Pathway in Hepcidin Regulation.
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KER-047: Mechanism of Action

KER-047 is an oral, selective inhibitor of ALK2.[6] By targeting and inhibiting ALK2, KER-047
blocks the downstream phosphorylation of SMAD proteins. This interruption of the signaling
cascade leads to a reduction in hepcidin gene transcription and a subsequent decrease in
circulating hepcidin levels.[2] The reduction in hepcidin allows for increased cell surface
expression of ferroportin, leading to the mobilization of iron from stores in hepatocytes and
macrophages into the circulation. This results in an increase in serum iron and transferrin
saturation (TSAT), making more iron available for erythropoiesis in the bone marrow.[1]
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Mechanism of Action of KER-047 in Iron Metabolism.

Clinical and Preclinical Data
Preclinical Studies

Preclinical studies in a mouse model of IRIDA, utilizing TMPRSS6 small interfering RNA
knockdown, demonstrated that treatment with a selective ALK2 inhibitor led to a decrease in
serum hepcidin and an increase in serum iron levels, rescuing the disease phenotype.[2][3]
These findings provided a strong rationale for the clinical development of KER-047 for anemias
driven by elevated hepcidin.

Phase 1 Clinical Trial in Healthy Volunteers

A Phase 1 clinical trial was conducted to evaluate the safety, tolerability, pharmacokinetics, and
pharmacodynamics of single and multiple ascending doses of KER-047 in healthy participants.

[1]
Experimental Protocol:

o Study Design: The study consisted of two parts. Part 1 evaluated single ascending oral
doses of two formulations of KER-047 (capsule: 1 mg to 300 mg; liquid: 30 mg to 450 mg) or
placebo. Part 2 evaluated multiple ascending doses of the liquid formulation (50 mg, 100 mg,
200 mg, and 350 mg) or placebo, administered daily for up to 7 days.[1]

o Participants: Part 1 enrolled 80 participants (60 receiving KER-047, 20 receiving placebo).
Part 2 enrolled 41 participants (32 receiving KER-047, 9 receiving placebo).[1]

o Endpoints: The primary endpoints were safety and tolerability. Pharmacodynamic
parameters included changes in serum iron, transferrin saturation, ferritin, hepcidin, and
reticulocyte hemoglobin content.[1][6]

Results:

Administration of KER-047 resulted in rapid, robust, and sustained dose-related increases in
serum iron and transferrin saturation, which were associated with decreases in ferritin and
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hepcidin.[1] An increase in reticulocyte hemoglobin content was also observed, indicating
increased iron availability and incorporation into hemoglobin.[7]

Table 1: Pharmacodynamic Effects of Multiple Ascending Doses of KER-047 in Healthy
Volunteers (Phase 1)

Parameter 50 mg 100 mg 200 mg 350 mg Placebo

Change in No significant
Increase Increase Increase Increase

Serum Iron change

Change in No significant
Increase Increase Increase Increase

TSAT change

Change in No significant

. Decrease Decrease Decrease Decrease
Ferritin change
Change in Data not No significant
o Decrease Decrease Decrease

Hepcidin collected change

Change in No significant
Increase Increase Increase Increase

Ret-He change

Note: This table summarizes the qualitative changes reported in the search results. Specific
quantitative values for each dose group were not consistently provided across the sources.

Phase 2 Clinical Trial in Patients with IRIDA

A Phase 2 clinical trial is ongoing to evaluate the safety and efficacy of KER-047 in patients
with Iron Refractory Iron Deficiency Anemia (IRIDA).[3][6]

Experimental Protocol:

o Study Design: A 2-part, open-label, dose-escalation and dose-expansion trial. Part 1 consists
of up to four ascending-dose cohorts, starting at 25 mg once daily. Participants receive KER-
047 daily for a 2-week period, followed by a 2-week washout period.[3][8]

 Participants: Patients diagnosed with IRIDA based on a homozygous or compound
heterozygous TMPRSS6 genotype.[3]
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» Endpoints: The primary objective is to evaluate the safety and tolerability of ascending doses
of KER-047. Secondary objectives include pharmacokinetic and pharmacodynamic
analyses, including changes in hemoglobin, mean corpuscular volume (MCV), serum iron,
TSAT, ferritin, and hepcidin.[3][6]

Part 2: Dose Expansion

Dose and Duration
based on Part 1

Part 1: Dose Escalation
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Experimental Workflow of the Phase 2 Trial of KER-047 in IRIDA.
Preliminary Results:

Preliminary data from a single participant in the first dose cohort (25 mg once daily) have been
reported.[6] In this participant, KER-047 was well-tolerated. Decreases in hepcidin and ferritin
levels were observed during the treatment period, with ferritin returning to baseline after
washout, suggesting a treatment-associated effect.[8] Reticulocyte hemoglobin also increased

during the treatment period.[8]

Table 2: Preliminary Pharmacodynamic Data from a Single IRIDA Patient (Phase 2, 25 mg QD)
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Predose (Day Day 28
Parameter Day 8 Day 15

1) (Follow-up)
Hepcidin (nM) 5.9 2.4 4.7 np
TSAT (%) 5.2 5.6 4.6 3.8
Hemoglobin

12.6 12.4 12.9 12.6
(g/dL)
MCV (fL) 70 72 72 73

Data adapted from Hoving et al., ASH 2022.[3] np = not provided

Conclusion

KER-047 is a selective ALK2 inhibitor that targets a key signaling pathway in the regulation of
iron homeostasis. By inhibiting ALK2, KER-047 reduces the production of hepcidin, leading to
the mobilization of stored iron and increased iron availability for erythropoiesis. Preclinical and
clinical data have demonstrated the potential of KER-047 to modulate iron metabolism
effectively. The ongoing Phase 2 clinical trial in patients with IRIDA will provide further insights
into the therapeutic potential of this novel agent for treating anemias characterized by iron
imbalance and elevated hepcidin.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://researchfestival.nih.gov/2024/posters/discovery-and-development-trnd482477ker-047-treating-alk2-dysfunction
https://researchfestival.nih.gov/2024/posters/discovery-and-development-trnd482477ker-047-treating-alk2-dysfunction
https://researchfestival.nih.gov/2024/posters/discovery-and-development-trnd482477ker-047-treating-alk2-dysfunction
https://pmc.ncbi.nlm.nih.gov/articles/PMC7175140/
https://ashpublications.org/blood/article/140/Supplement%201/2475/491906/Preliminary-Results-of-a-Phase-2-Clinical-Trial-of
https://ash.confex.com/ash/2020/webprogram/Paper140323.html
https://ash.confex.com/ash/2020/webprogram/Paper140323.html
https://www.biospace.com/keros-therapeutics-presents-clinical-data-from-its-ker-050-and-ker-047-programs-and-preclinical-data-from-its-ker-050-and-alk2-inhibitor-programs-at-the-64th-american-society-of-hematology-annual-meeting-and-exposition
https://www.biospace.com/keros-therapeutics-presents-clinical-data-from-its-ker-050-and-ker-047-programs-and-preclinical-data-from-its-ker-050-and-alk2-inhibitor-programs-at-the-64th-american-society-of-hematology-annual-meeting-and-exposition
https://www.biospace.com/keros-therapeutics-presents-clinical-data-from-its-ker-050-and-ker-047-programs-and-preclinical-data-from-its-ker-050-and-alk2-inhibitor-programs-at-the-64th-american-society-of-hematology-annual-meeting-and-exposition
https://www.benchchem.com/product/b8134263#ker-047-mechanism-of-action-in-iron-metabolism
https://www.benchchem.com/product/b8134263#ker-047-mechanism-of-action-in-iron-metabolism
https://www.benchchem.com/product/b8134263#ker-047-mechanism-of-action-in-iron-metabolism
https://www.benchchem.com/product/b8134263#ker-047-mechanism-of-action-in-iron-metabolism
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b8134263?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8134263?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

